Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate
Overview
Description
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with amino, fluoro, and nitro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate typically involves multiple steps. One common method includes the hydrogenation of 4-amino-3-fluoro-2-(2-fluorophenylamino)-5-nitro-benzoic acid methyl ester in a mixture of methanol and tetrahydrofuran (THF) using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Using Pd/C as a catalyst in methanol and THF.
Nucleophilic Substitution: Using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The specific mechanism of action for Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
methyl 4-amino-3-fluoro-2-(2-fluoroanilino)-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGALSZXSQWRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169134 | |
Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-94-6 | |
Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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